molecular formula C5H9ClN2S B1490691 2-(Hydrazinomethyl)thiophene hydrochloride CAS No. 259535-14-3

2-(Hydrazinomethyl)thiophene hydrochloride

Cat. No.: B1490691
CAS No.: 259535-14-3
M. Wt: 164.66 g/mol
InChI Key: TUFPVASCCKZMIE-UHFFFAOYSA-N
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Description

2-(Hydrazinomethyl)thiophene hydrochloride is a chemical compound with the molecular formula C_6H_9N_3S·HCl It is a derivative of thiophene, a heterocyclic aromatic organic compound, with a hydrazinomethyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydrazinomethyl)thiophene hydrochloride typically involves the reaction of thiophene with hydrazine in the presence of a suitable catalyst. The reaction conditions include maintaining a specific temperature and pressure to ensure the formation of the desired product. The reaction can be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to obtain the compound in high purity and yield. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydrazinomethyl)thiophene hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of thiophene derivatives with higher oxidation states.

  • Reduction: Reduction reactions can produce hydrazine derivatives or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted thiophene compounds.

Scientific Research Applications

2-(Hydrazinomethyl)thiophene hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Hydrazinomethyl)thiophene hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include modulation of signaling cascades, inhibition of enzyme activity, or alteration of cellular processes.

Comparison with Similar Compounds

  • 2-(Hydrazinomethyl)pyridine

  • 2-(Hydrazinomethyl)benzene

  • 2-(Hydrazinomethyl)thiophene

Properties

IUPAC Name

thiophen-2-ylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c6-7-4-5-2-1-3-8-5;/h1-3,7H,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFPVASCCKZMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259535-14-3
Record name [(thiophen-2-yl)methyl]hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (2-thienylmethyl)hydrazine hydrochloride contribute to the pH-responsive release of ruthenium metallotherapeutics in the study by []?

A1: In the study by [], (2-thienylmethyl)hydrazine hydrochloride (H1) acts as a pH-responsive linker on the surface of mesoporous silica nanoparticles (MSN). The hydrazone bond within H1 is stable at physiological pH (7.4) but hydrolyzes under mildly acidic conditions (pH 5.0-6.0) found in the tumor microenvironment []. This hydrolysis releases the attached ruthenium(II) complex, leading to targeted drug delivery at the tumor site [].

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